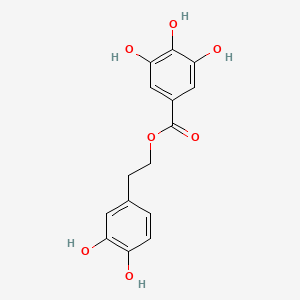
2-(3,4-Dihydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dihydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate is a compound known for its significant biological activities. It is a derivative of hydroxytyrosol and gallic acid, both of which are known for their antioxidant properties. This compound has been studied for its potential therapeutic effects, particularly in the context of metabolic disorders and oxidative stress-related conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate typically involves the esterification of 3,4,5-trihydroxybenzoic acid (gallic acid) with 2-(3,4-dihydroxyphenyl)ethanol (hydroxytyrosol). This reaction can be catalyzed by various agents, including acid catalysts like sulfuric acid or base catalysts like sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of biocatalysts, such as lipases, has also been explored to achieve more environmentally friendly synthesis routes .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dihydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: Reduction reactions can convert the quinone forms back to their original hydroxy forms.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, reduced hydroxy derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a model compound in studies of antioxidant mechanisms and radical scavenging activities.
Industry: It is explored for use in food preservation and cosmetics due to its antioxidant properties.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dihydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate primarily involves its antioxidant activity. It can scavenge free radicals and inhibit oxidative stress pathways. The compound interacts with various molecular targets, including enzymes like α-glucosidase, where it acts as a competitive inhibitor. This interaction is facilitated by hydrogen bonding with specific amino acid residues in the enzyme’s active site .
Comparación Con Compuestos Similares
Similar Compounds
Hydroxytyrosol: A parent compound known for its potent antioxidant properties.
Gallic Acid: Another parent compound with strong antioxidant activity.
Epigallocatechin Gallate: A compound found in green tea with similar antioxidant and enzyme inhibitory activities.
Uniqueness
2-(3,4-Dihydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate is unique due to its combined structural features of hydroxytyrosol and gallic acid, which confer enhanced antioxidant and enzyme inhibitory properties. This makes it a promising candidate for therapeutic applications in metabolic disorders and oxidative stress-related conditions .
Propiedades
Número CAS |
389805-22-5 |
|---|---|
Fórmula molecular |
C15H14O7 |
Peso molecular |
306.27 g/mol |
Nombre IUPAC |
2-(3,4-dihydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C15H14O7/c16-10-2-1-8(5-11(10)17)3-4-22-15(21)9-6-12(18)14(20)13(19)7-9/h1-2,5-7,16-20H,3-4H2 |
Clave InChI |
QXRABVWZNGKJQT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CCOC(=O)C2=CC(=C(C(=C2)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


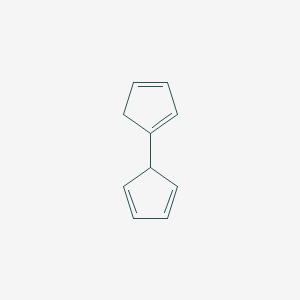
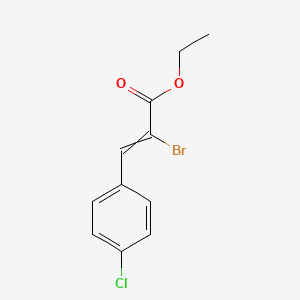
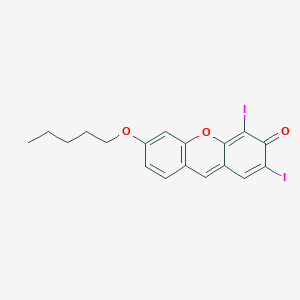
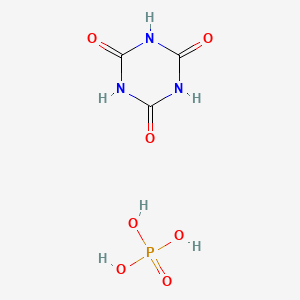
![1,3,4,6,9-Pentabromodibenzo[b,d]furan](/img/structure/B14243104.png)
![Thiirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14243114.png)
![1-Methyl-2-[(prop-1-yn-1-yl)selanyl]benzene](/img/structure/B14243116.png)
![{2-[(5-Chlorothiophen-2-yl)(hydroxyimino)methyl]phenyl}methanol](/img/structure/B14243128.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-hydroxy-5-methoxy-](/img/structure/B14243133.png)

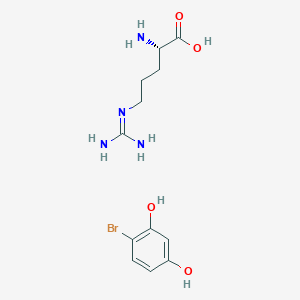
![4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid](/img/structure/B14243143.png)
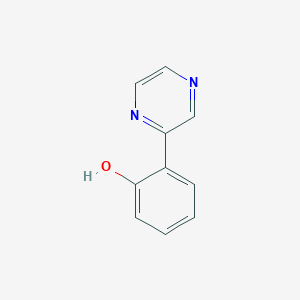
![Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B14243170.png)
